molecular formula C12H11NO2S B096086 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid CAS No. 17880-62-5

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Cat. No. B096086
CAS RN: 17880-62-5
M. Wt: 233.29 g/mol
InChI Key: LYRXFOXCAABCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 17880-62-5 . It has a molecular weight of 233.29 and its IUPAC name is [(4-methyl-2-quinolinyl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for “[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is 1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The melting point of “[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is 117 degrees Celsius . Its molecular weight is 233.29 .

Scientific Research Applications

  • Synthesis of Novel Quinoline Derivatives: Research has shown the potential for synthesizing new quinoline derivatives based on [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, which may have applications in medicinal chemistry and material science (Avetisyan et al., 2004).

  • Structural and Mechanistic Studies in Organic Chemistry: The compound's reactivity with trifluoromethyl-β-diketones has been studied, revealing insights into its structural properties and reaction mechanisms, which could be beneficial for developing new chemical syntheses (Singh et al., 1997).

  • Antimicrobial Applications: Some derivatives of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid have demonstrated potent antimicrobial activity, suggesting potential use in the development of new antibacterial and antifungal agents (Ghosh et al., 2015).

  • Synthesis of Hetarylquinolines: Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized from derivatives of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, potentially useful in the creation of new materials and pharmaceuticals (Aleqsanyan & Hambardzumyan, 2021).

  • Synthesis of Novel Quinazolin Derivatives: Researchers have explored the synthesis of new quinazolin derivatives using [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, contributing to the field of organic and medicinal chemistry (Reddy et al., 2012).

  • Multicomponent Synthesis: The compound has been used in the synthesis of tetrahydroquinoline derivatives, suggesting its utility in complex organic synthesis processes (Dyachenko et al., 2015).

  • Synthesis of 2-Methylquinolines: Its use in the successful synthesis of various 2-methylquinolines highlights its importance in organic synthesis (Chandrashekarappa et al., 2013).

  • Antituberculosis and Cytotoxicity Studies: Certain 3-heteroarylthioquinoline derivatives synthesized from [(4-Methylquinolin-2-yl)sulfanyl]acetic acid have shown significant activity against Mycobacterium tuberculosis and cytotoxicity properties, which could be relevant in pharmaceutical research (Chitra et al., 2011).

Safety And Hazards

“[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is labeled as an irritant . Therefore, it should be handled with care to avoid skin and eye contact, and inhalation. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXFOXCAABCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 2
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 3
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 4
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 5
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 6
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Citations

For This Compound
1
Citations
HRP Naik, HSB Naik, T Aravinda, TRR Naik… - 2007 - hakon-art.com
In recent years several synthetic methods gaining prominence for accessing sulfur and selenium containing compounds, especially five and six membered heterocycles fused to …
Number of citations: 0 www.hakon-art.com

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